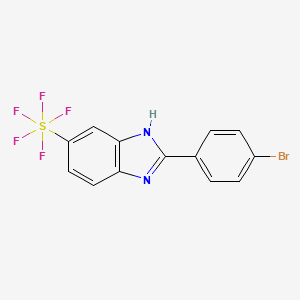

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Vue d'ensemble

Description

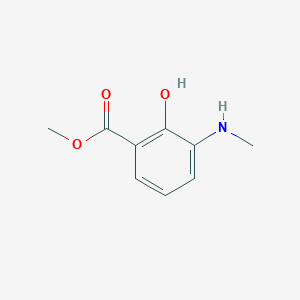

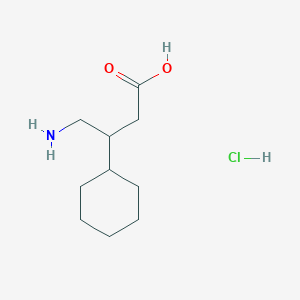

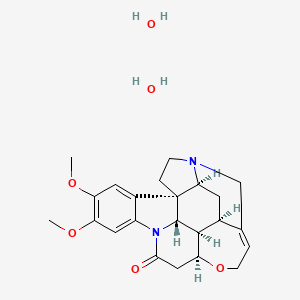

The compound “2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is a complex organic molecule. It contains a benzoimidazole core, which is a bicyclic heteroarene structure, with a bromophenyl group at the 2-position and a pentafluorosulfanyl group at the 5-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoimidazole core, followed by the introduction of the bromophenyl and pentafluorosulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoimidazole core is a planar, aromatic system, which would contribute to the compound’s stability. The bromophenyl and pentafluorosulfanyl groups would likely project out from this plane .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and pentafluorosulfanyl groups. The bromine atom is a good leaving group, which could make the bromophenyl group susceptible to nucleophilic substitution reactions. The pentafluorosulfanyl group is highly electronegative, which could make the compound susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl and pentafluorosulfanyl groups could increase the compound’s overall polarity, potentially affecting its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

Benzimidazole derivatives, including compounds with structural similarities to 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole, have been synthesized and evaluated for their potential antimicrobial and antiviral activities. Studies have shown that certain benzimidazole compounds exhibit selective activity against fungi such as Aspergillus niger and Candida albicans, and against viruses like the vaccinia virus and Coxsackie virus B4. These findings suggest a potential for developing antifungal and antiviral agents based on benzimidazole chemistry (Sharma et al., 2009).

Anticancer Potential

Novel benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. Compounds have been tested against human cancer cell lines such as hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7), with some showing promising IC50 values. This highlights the potential of benzimidazole derivatives, including those similar to this compound, in the development of new anticancer therapies (Elhady et al., 2018).

Antifungal Activity

Benzimidazole derivatives have also been explored for their antifungal properties. Synthesis of novel compounds and evaluation of their antifungal activity have shown effectiveness against strains like Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia, with some compounds exhibiting higher activity than the standard fungicide carbendazim. This suggests a potential application in developing new antifungal agents based on the benzimidazole scaffold (Zhou et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPJPBHUYXDYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)

![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)